molecular formula C35H32BrN3O4S B2843526 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681274-57-7

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2843526
CAS No.: 681274-57-7
M. Wt: 670.62
InChI Key: MCPBYHKSZODSHK-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C35H32BrN3O4S and its molecular weight is 670.62. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensor Applications

The synthesis and photophysical properties of novel pyrazoline derivatives, including a heterocyclic D-π-A chromophore, have been explored for their potential as fluorescent chemosensors. These compounds demonstrate significant solvatochromism and can serve as probes for the determination of critical micelle concentrations of surfactants. Specifically, one pyrazoline derivative has been highlighted for its selective fluorometric detection of Fe3+ ions, showcasing its application as an on-off fluorescence chemosensor (Salman A. Khan, 2020).

Antitumor Activity

Research on new indole derivatives containing pyrazoles has been conducted with the aim of developing compounds with potential antitumor activity. The creation of these derivatives leverages key intermediates to test in-vitro for tumor cell-growth inhibition, indicating the role of similar structures in cancer research (Abdel-Rahman Farghaly, 2010).

Antibacterial Evaluation

Studies on Pyrazolinyl bromophenylthiazoles have been designed to synthesize new derivatives and evaluate their antimicrobial effectiveness. These compounds have been tested against both gram-positive and gram-negative bacteria, highlighting their potential use in combating bacterial infections (F. Hawaiz, 2018).

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32BrN3O4S/c1-41-26-17-13-24(14-18-26)29-19-31(28-8-6-10-32(42-2)35(28)43-3)39(37-29)34(40)22-44-33-21-38(30-9-5-4-7-27(30)33)20-23-11-15-25(36)16-12-23/h4-18,21,31H,19-20,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPBYHKSZODSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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